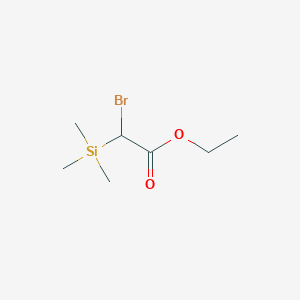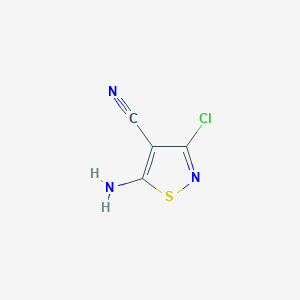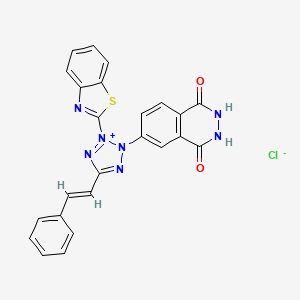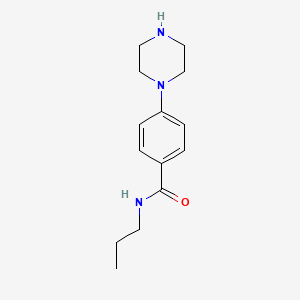
Acetic acid, bromo(trimethylsilyl)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, bromo(trimethylsilyl)-, ethyl ester is a chemical compound with the molecular formula C7H15BrO2Si. It is an ester derivative of acetic acid, where the hydrogen atom in the carboxyl group is replaced by a bromo(trimethylsilyl) group. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, bromo(trimethylsilyl)-, ethyl ester typically involves the reaction of acetic acid with bromine and trimethylsilyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate bromoacetic acid, which is then esterified with ethanol to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, bromo(trimethylsilyl)-, ethyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Substitution: Formation of substituted esters, amides, and ethers.
Reduction: Formation of ethyl acetate and other reduced derivatives.
Oxidation: Formation of acetic acid, bromo(trimethylsilyl)-, and other oxidized products.
Wissenschaftliche Forschungsanwendungen
Acetic acid, bromo(trimethylsilyl)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid, bromo(trimethylsilyl)-, ethyl ester involves its ability to act as an electrophile due to the presence of the bromo group. This makes it susceptible to nucleophilic attack, leading to the formation of various substituted products. The trimethylsilyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl bromoacetate: Similar in structure but lacks the trimethylsilyl group.
Methyl bromoacetate: Similar ester but with a methyl group instead of an ethyl group.
Ethyl chloroacetate: Similar ester but with a chloro group instead of a bromo group.
Uniqueness
Acetic acid, bromo(trimethylsilyl)-, ethyl ester is unique due to the presence of the trimethylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate in organic synthesis, allowing for selective reactions and the formation of complex molecules that are not easily accessible using other similar compounds .
Eigenschaften
CAS-Nummer |
86294-63-5 |
|---|---|
Molekularformel |
C7H15BrO2Si |
Molekulargewicht |
239.18 g/mol |
IUPAC-Name |
ethyl 2-bromo-2-trimethylsilylacetate |
InChI |
InChI=1S/C7H15BrO2Si/c1-5-10-7(9)6(8)11(2,3)4/h6H,5H2,1-4H3 |
InChI-Schlüssel |
VJHUIXYRWUFRAL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C([Si](C)(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,6-dimethoxy-2-methyl-3-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]cyclohex-2-ene-1,4-dione](/img/structure/B12064666.png)
![3-[3-[3-(3-pyridin-4-ylphenyl)-5-[3-(3-pyridin-3-ylphenyl)-5-(3-pyridin-4-ylphenyl)phenyl]phenyl]phenyl]pyridine](/img/structure/B12064667.png)

![8-Bromo-3-(difluoromethyl)-6-methyl-1,8a-dihydroimidazo[1,2-a]pyridine](/img/structure/B12064675.png)




![2-[4-(Propan-2-yl)phenoxy]benzoic acid](/img/structure/B12064709.png)

![1-Fluoro-2-[(4-methoxyphenyl)methanesulfonyl]benzene](/img/structure/B12064725.png)

![7-Amino-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-13-ol](/img/structure/B12064731.png)
![3,6-Dichloro-N-[(3R)-piperidin-3-yl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12064739.png)
